![molecular formula C7H4FN B583211 4-Fluorobenzonitrile-d4 CAS No. 1080497-29-5](/img/structure/B583211.png)
4-Fluorobenzonitrile-d4
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Overview
Description
4-Fluorobenzonitrile-d4 is the deuterium-labeled version of 4-Fluorobenzonitrile . It is a member of benzenes and a nitrile . It is used as a chemical intermediate, solvent for perfumes and pharmaceuticals, stabilizer for chlorinated solvents, HPLC analysis, catalyst, and component of transition-metal complex catalysts .
Synthesis Analysis
4-Fluorobenzonitrile is synthesized using 4-Fluorobenzyl alcohol as raw material by chemical reaction . Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .Molecular Structure Analysis
The molecular formula of 4-Fluorobenzonitrile-d4 is C7D4FN . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Fluorobenzonitrile undergoes metal-mediated coupling to yield an eight-membered thorium (IV) tetraazamacrocycle . It also undergoes condensation with diphenylamine to yield monomer 4-cyanotriphenylamine .Physical And Chemical Properties Analysis
4-Fluorobenzonitrile is a white crystalline low melting solid . The boiling point is 188 °C/750 mmHg, and the melting point is 32-34 °C .Scientific Research Applications
Chemical Intermediate
4-Fluorobenzonitrile-d4 can be used as a chemical intermediate in the synthesis of other compounds . This means it can be used in the production of various chemicals in industries such as pharmaceuticals, agrochemicals, and materials science.
Solvent for Perfumes and Pharmaceuticals
This compound can be used as a solvent in the perfume and pharmaceutical industries . As a solvent, it can help dissolve other substances without chemically changing them.
Stabilizer for Chlorinated Solvents
4-Fluorobenzonitrile-d4 can act as a stabilizer for chlorinated solvents . This means it can prevent the degradation or decomposition of these solvents, thereby enhancing their effectiveness and shelf life.
High-Performance Liquid Chromatography (HPLC) Analysis
This compound can be used in HPLC analysis . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. 4-Fluorobenzonitrile-d4 can be used as a standard or a solvent in this process.
Catalyst
4-Fluorobenzonitrile-d4 can serve as a catalyst in certain chemical reactions . As a catalyst, it can speed up the reaction rate by providing an alternative reaction pathway with a lower activation energy.
Component of Transition-Metal Complex Catalysts
This compound can be a component of transition-metal complex catalysts . These catalysts are widely used in industrial processes, including the production of polymers, pharmaceuticals, and fine chemicals.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that the compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the body.
Mode of Action
It’s known that the compound is a deuterium-labeled version of 4-fluorobenzonitrile . Deuterium labeling is often used in drug development to track the distribution and metabolism of a compound within the body .
Biochemical Pathways
It’s known that 4-fluorobenzonitrile can undergo metal-mediated coupling to yield eight-membered thorium(iv) tetraazamacrocycle . This suggests that the compound may interact with metal ions in the body and could potentially affect metal-dependent biochemical pathways.
Pharmacokinetics
It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs .
properties
IUPAC Name |
2,3,5,6-tetradeuterio-4-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKVBBNGWBBYLL-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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